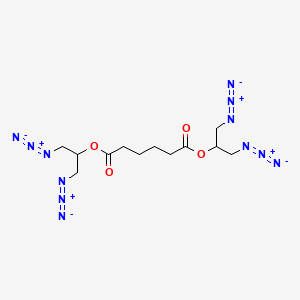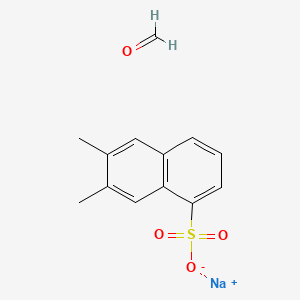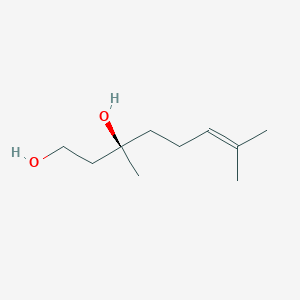
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine is a complex organic compound known for its unique chemical structure and properties. It features two 3,5-dichloro-2-(phenylthio)phenyl groups attached to a propylamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine typically involves multiple steps, including halogenation, thiolation, and amination reactions. One common synthetic route starts with the halogenation of phenyl rings to introduce chlorine atoms at the 3 and 5 positions. This is followed by the thiolation of the halogenated phenyl rings to attach phenylthio groups. Finally, the propylamine backbone is introduced through an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Aplicaciones Científicas De Investigación
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine shares similarities with other dichlorophenylthio compounds, such as 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)ethanol and 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)acetic acid .
Uniqueness
What sets this compound apart is its specific propylamine backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
79332-40-4 |
|---|---|
Fórmula molecular |
C27H21Cl4NS2 |
Peso molecular |
565.4 g/mol |
Nombre IUPAC |
2,3-bis(3,5-dichloro-2-phenylsulfanylphenyl)propan-1-amine |
InChI |
InChI=1S/C27H21Cl4NS2/c28-19-12-17(26(24(30)14-19)33-21-7-3-1-4-8-21)11-18(16-32)23-13-20(29)15-25(31)27(23)34-22-9-5-2-6-10-22/h1-10,12-15,18H,11,16,32H2 |
Clave InChI |
FWJJQPFMUVSTAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(CN)C3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)




![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)

